molecular formula C19H39NO3S2 B13356113 O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate

O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate

Cat. No.: B13356113
M. Wt: 393.7 g/mol
InChI Key: ZOGGITWYBBYZNH-UHFFFAOYSA-N
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Description

O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate is a complex organic compound with a unique structure that combines an aminoethyl group, a ketone, and a sulfonothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate typically involves multiple steps. One common method starts with the preparation of the 2-oxoheptadecane-1-sulfonothioate backbone, followed by the introduction of the aminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with proteins, while the sulfonothioate group may participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    O-(2-Aminoethyl)polyethylene glycol: A compound with similar aminoethyl functionality but different backbone structure.

    O,O’-Bis(2-aminoethyl)octadecaethylene glycol: Another compound with aminoethyl groups but a more extended polyethylene glycol backbone.

Uniqueness

O-(2-Aminoethyl) 2-oxoheptadecane-1-sulfonothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biological systems and versatile chemical transformations.

Properties

Molecular Formula

C19H39NO3S2

Molecular Weight

393.7 g/mol

IUPAC Name

1-(2-aminoethoxysulfonothioyl)heptadecan-2-one

InChI

InChI=1S/C19H39NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)18-25(22,24)23-17-16-20/h2-18,20H2,1H3

InChI Key

ZOGGITWYBBYZNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CS(=O)(=S)OCCN

Origin of Product

United States

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